molecular formula C14H21NO3 B1616254 Hydroxyalachlor CAS No. 56681-55-1

Hydroxyalachlor

Cat. No.: B1616254
CAS No.: 56681-55-1
M. Wt: 251.32 g/mol
InChI Key: CEFLNPUKMSWYFB-UHFFFAOYSA-N
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Description

Hydroxyalachlor is a derivative of alachlor, a chloroacetanilide herbicide commonly used to control broadleaf weeds and annual grasses in agricultural fields

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxyalachlor can be synthesized through the hydrolysis of alachlor. The process involves the reaction of alachlor with water under acidic or basic conditions, leading to the formation of this compound. The reaction can be represented as follows:

Alachlor+H2OThis compound+Byproducts\text{Alachlor} + \text{H}_2\text{O} \rightarrow \text{this compound} + \text{Byproducts} Alachlor+H2​O→this compound+Byproducts

Industrial Production Methods: Industrial production of this compound typically involves the controlled hydrolysis of alachlor in large-scale reactors. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize the yield of this compound while minimizing the formation of unwanted byproducts.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction of this compound can yield different reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Hydroxyalachlor has several scientific research applications across various fields:

    Chemistry: Used as a model compound to study the degradation pathways of chloroacetanilide herbicides.

    Biology: Investigated for its potential effects on plant and microbial systems.

    Medicine: Explored for its potential therapeutic properties and interactions with biological systems.

    Industry: Utilized in the development of new herbicidal formulations and environmental remediation strategies.

Mechanism of Action

Hydroxyalachlor exerts its effects through interactions with specific molecular targets and pathways. It is known to inhibit the synthesis of certain proteins and enzymes in plants, leading to the disruption of essential metabolic processes. The compound’s mechanism of action involves binding to target proteins and altering their function, ultimately affecting the growth and development of plants.

Comparison with Similar Compounds

    Acetochlor: Another chloroacetanilide herbicide with similar applications.

    Metolachlor: A widely used herbicide with comparable chemical properties.

    Butachlor: A related compound with similar herbicidal activity.

Hydroxyalachlor’s distinct properties make it a valuable compound for research and industrial applications, offering insights into the behavior and effects of chloroacetanilide herbicides.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-hydroxy-N-(methoxymethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-4-11-7-6-8-12(5-2)14(11)15(10-18-3)13(17)9-16/h6-8,16H,4-5,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFLNPUKMSWYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205242
Record name Hydroxyalachlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56681-55-1
Record name Hydroxyalachlor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056681551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyalachlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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